

Application Notes and Protocols for Methyl 2,4-dinitrobenzoate in Crystal Engineering

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Compound of Interest

Compound Name: Methyl 2,4-dinitrobenzoate

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Disclaimer: Direct studies on the use of **Methyl 2,4-dinitrobenzoate** in crystal engineering are limited in the available scientific literature. The following application notes and protocols are based on established principles of crystal engineering and data from structurally related compounds, such as other dinitrobenzoate derivatives and nitroaromatic compounds. These should serve as a comprehensive guide for initiating research in this area.

Introduction to Methyl 2,4-dinitrobenzoate in Crystal Engineering

Methyl 2,4-dinitrobenzoate is a small molecule featuring a benzene ring substituted with a methyl ester group and two nitro groups. These functional groups make it an excellent candidate for crystal engineering studies. The nitro groups are strong hydrogen bond acceptors, while the methyl ester can also participate in weaker hydrogen bonding. The aromatic ring allows for π - π stacking interactions. These intermolecular interactions are the fundamental tools of crystal engineering, used to design and synthesize crystalline materials with desired physical and chemical properties, such as solubility, stability, and melting point.

Key Molecular Features for Crystal Engineering:

- Hydrogen Bond Acceptors: The two nitro groups are potent hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donors.

- π - π Stacking: The electron-deficient aromatic ring can participate in π - π stacking interactions with other aromatic systems.
- Weak Hydrogen Bonds: The methyl and ester groups can engage in weaker C-H \cdots O hydrogen bonds, which play a crucial role in the fine-tuning of crystal packing.

These features allow **Methyl 2,4-dinitrobenzoate** to be used as a co-former in the synthesis of co-crystals, where it is combined with an active pharmaceutical ingredient (API) or another molecule of interest to modify its solid-state properties.

Quantitative Data: Crystallographic Information of Methyl 2,4-dinitrobenzoate and Related Compounds

The following table summarizes the crystallographic data for **Methyl 2,4-dinitrobenzoate** and some of its structural isomers and related dinitro compounds. This data is essential for understanding the packing arrangements and for identifying new crystalline forms.

Compound Name	Formula	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å³)	Z	Ref.	
Met												
hyl												
2-												
met	C ₉ H ₈ N ₂ O ₆	Orthorhombic	Pnma	6.79 (48)	8.84 (78)	17.3 (539)	90 (90)	90 (90)	104 (3.30)	4 (16)	[1]	
hyl-3,5-dinitrobenzoate												
Met												
hyl												
4-												
chlo	C ₈ H ₅ CIN ₂ O ₆	Triclinic	P-1	4.85 (79)	9.44 (38)	11.3 (69)	73.3 (6)	88.0 (9)	87.4 (7)	499. (14)	2 (8)	[2]
ro-3,5-dinitrobenzoate												
1-Chloro-4-nitrobenzene	C ₇ H ₆ CIN ₂ O ₂	Monoclinic	P2 ₁ /n	13.5 (698)	3.71 (95)	13.5 (967)	90 (90)	91.7 (03)	90 (96)	685. (10)	4 (0)	[3]
2-methyl-4-nitrobenzenoic acid												

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Experimental Protocols

Synthesis of Methyl 2,4-dinitrobenzoate

This protocol is adapted from the synthesis of related nitrobenzoate esters.

Materials:

- 2,4-Dinitrobenzoic acid
- Methanol (MeOH), anhydrous
- Sulfuric acid (H_2SO_4), concentrated
- Sodium bicarbonate ($NaHCO_3$), saturated solution
- Magnesium sulfate ($MgSO_4$), anhydrous
- Dichloromethane (CH_2Cl_2)
- Round-bottom flask
- Reflux condenser
- Stirring plate and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 2,4-dinitrobenzoic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

- Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in dichloromethane and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **Methyl 2,4-dinitrobenzoate** by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.

Co-crystallization Screening

This protocol outlines a general method for screening for co-crystal formation between **Methyl 2,4-dinitrobenzoate** (Co-former) and a target molecule (e.g., an API).

Materials:

- **Methyl 2,4-dinitrobenzoate**
- Target molecule (API)
- A range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water)
- Small glass vials with caps
- Hot plate with stirring capabilities
- Microscope
- Powder X-ray Diffractometer (PXRD)

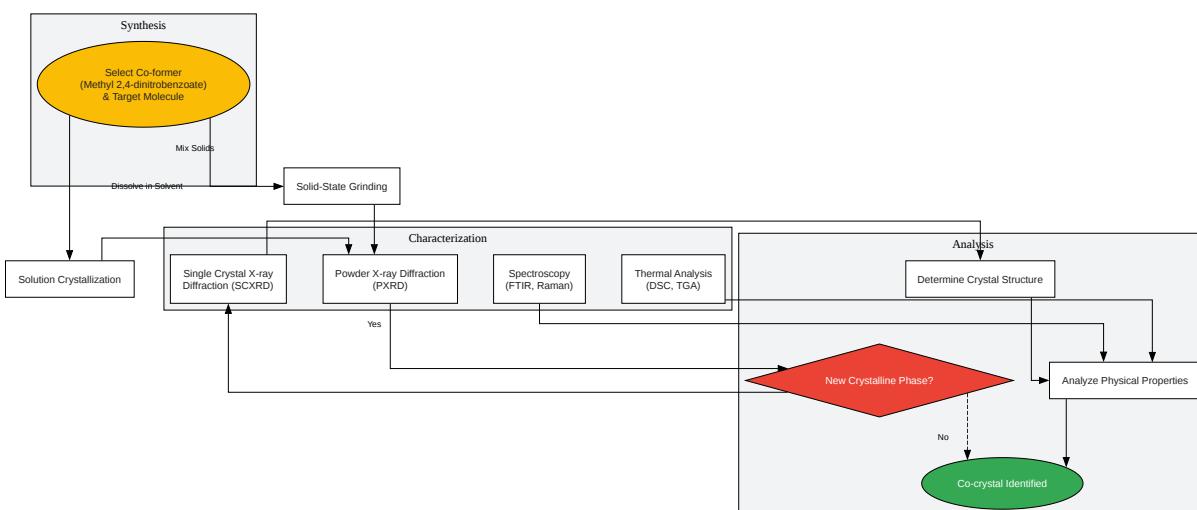
Procedure:

- Stoichiometric Mixing: Weigh equimolar amounts of **Methyl 2,4-dinitrobenzoate** and the target molecule. Also, prepare mixtures with other stoichiometric ratios (e.g., 1:2, 2:1).
- Solution-Based Crystallization:
 - Place the solid mixture in a small vial.
 - Add a small amount of a chosen solvent and stir at room temperature to create a slurry.
 - Gently heat the slurry until a clear solution is obtained.
 - Allow the solution to cool slowly to room temperature.
 - If no crystals form, allow the solvent to evaporate slowly at room temperature.
 - Repeat this process with a variety of solvents.
- Solid-State Grinding (Mechanochemistry):
 - Place the stoichiometric mixture of the two solids in a ball mill or a mortar and pestle.
 - Grind the mixture for a set period (e.g., 30-60 minutes).
 - A few drops of a solvent (liquid-assisted grinding) can be added to facilitate the transformation.
- Characterization:
 - Visually inspect the resulting solids under a microscope for any new crystal habits.
 - Analyze the solids using Powder X-ray Diffraction (PXRD). The formation of a new crystalline phase is indicated by a PXRD pattern that is different from the patterns of the starting materials.
 - Further characterization of new phases can be carried out using Single Crystal X-ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), and spectroscopic

techniques (FTIR, Raman).

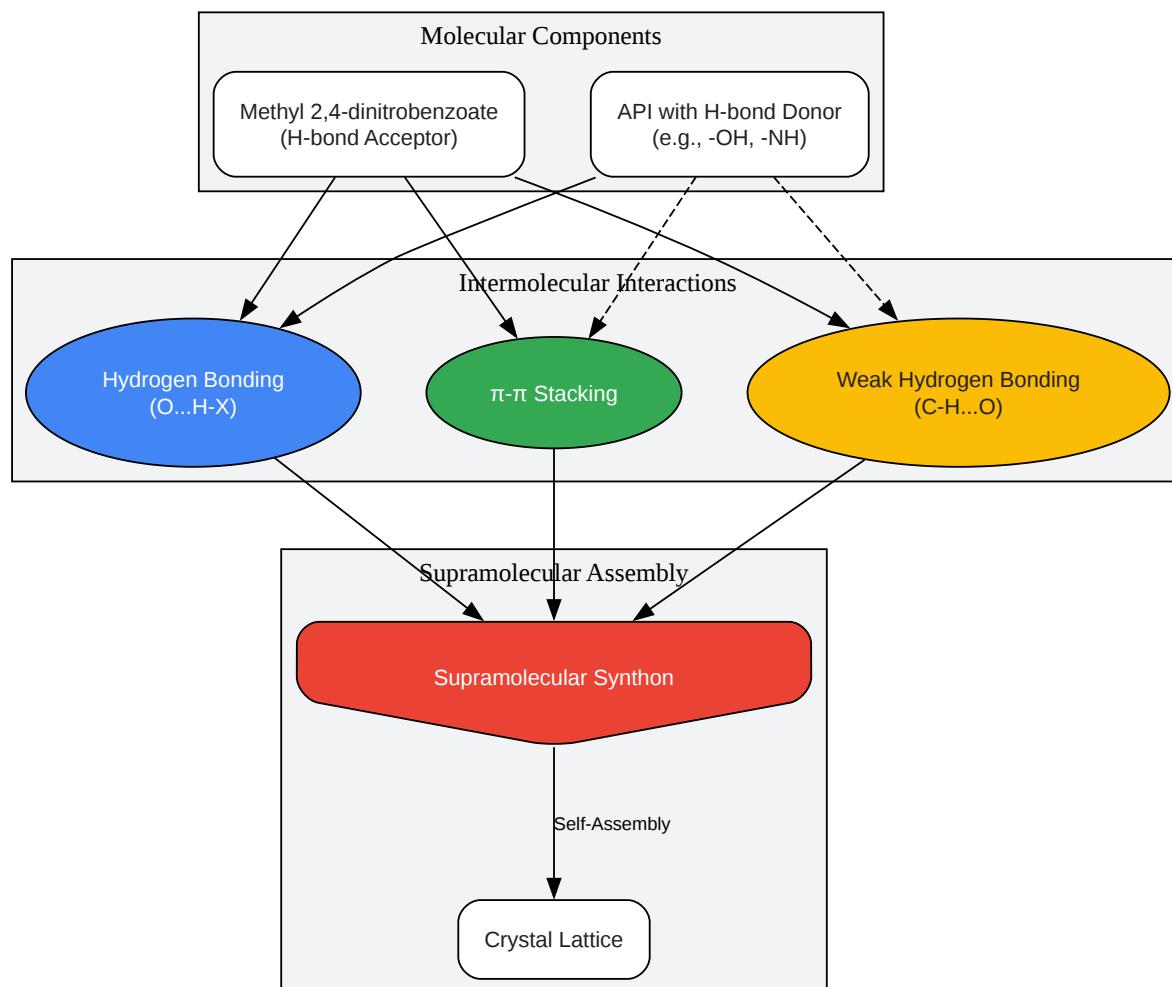
Visualizations

Workflow for Co-crystal Synthesis and Characterization

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Caption: General workflow for the synthesis and characterization of co-crystals.

Supramolecular Synthons in Dinitrobenzoate Systems



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Caption: Logical relationships in the formation of supramolecular synthons.

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References

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